molecular formula C44H26N6O6 B12740826 N-(5-((4-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide CAS No. 83949-92-2

N-(5-((4-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Cat. No.: B12740826
CAS No.: 83949-92-2
M. Wt: 734.7 g/mol
InChI Key: HODFFUYCJXEUAG-UHFFFAOYSA-N
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Description

EINECS 281-449-1 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of EINECS 281-449-1 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the use of catalysts and specific temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the production of EINECS 281-449-1 is scaled up to meet commercial demands. This involves the use of large reactors and continuous production processes. The industrial methods focus on optimizing yield and minimizing waste, ensuring that the production is both efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: EINECS 281-449-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates that can be further processed to obtain the final desired compounds .

Scientific Research Applications

EINECS 281-449-1 has a wide range of applications in scientific research. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it is utilized in studies involving cellular processes and molecular interactions. In medicine, the compound is investigated for its potential therapeutic effects. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of EINECS 281-449-1 involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the compound’s observed effects. The detailed mechanism of action is often studied using advanced techniques such as molecular modeling and biochemical assays .

Comparison with Similar Compounds

Similar Compounds: EINECS 281-449-1 can be compared with other similar compounds listed in the EINECS inventory. These compounds may share similar chemical structures and properties but differ in specific functional groups or molecular configurations .

Uniqueness: The uniqueness of EINECS 281-449-1 lies in its specific chemical structure and the resulting properties. This makes it particularly suitable for certain applications where other similar compounds may not be as effective .

Conclusion

EINECS 281-449-1 is a versatile compound with significant applications in scientific research and industry. Its preparation methods, chemical reactions, and mechanism of action are well-studied, making it a valuable compound for various fields. The comparison with similar compounds highlights its unique properties and potential for further research and development.

Biological Activity

N-(5-((4-((9,10-Dihydro-9,10-dioxo-1-anthryl)amino)-6-phenoxy-1,3,5-triazin-2-yl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₄₄H₂₆N₆O₆
Molecular Weight 734.714 g/mol
Density 1.5 g/cm³
LogP 7.182
CAS Number 83949-92-2

Synthesis and Structure

The synthesis of this compound typically involves multi-step reactions starting from anthracene derivatives and triazine moieties. The structural complexity is attributed to the presence of multiple functional groups that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • E. coli and Klebsiella pneumoniae (both Gram-negative bacteria) have shown susceptibility to compounds with similar structures.

Studies have demonstrated that these compounds can inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with protein synthesis pathways .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Analogous compounds have been studied for their ability to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds in this class have been shown to cause cell cycle arrest at the G2/M phase.
  • Induction of Apoptosis : Mechanistic studies suggest that these compounds can activate caspases leading to programmed cell death.

For example, research has indicated that related anthracene derivatives can inhibit tumor growth in vivo by targeting specific cancer cell lines .

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. The compound's structure allows it to scavenge free radicals effectively:

  • DPPH Assay Results : In vitro assays using DPPH (2,2-Diphenylpicrylhydrazyl) have shown that similar compounds can significantly reduce DPPH radicals.

This suggests a potential application in preventing oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized triazine derivatives revealed that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural features and antimicrobial potency.

Study 2: Anticancer Properties

In a comparative study involving various anthracene derivatives, it was found that compounds with a similar backbone exhibited IC50 values in the low micromolar range against several cancer cell lines. This highlights the potential for further development into therapeutic agents.

Properties

CAS No.

83949-92-2

Molecular Formula

C44H26N6O6

Molecular Weight

734.7 g/mol

IUPAC Name

N-[5-[[4-[(9,10-dioxoanthracen-1-yl)amino]-6-phenoxy-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C44H26N6O6/c51-37-26-16-7-8-17-27(26)38(52)34-28(37)18-9-22-32(34)46-42-48-43(50-44(49-42)56-25-14-5-2-6-15-25)47-33-23-11-20-30-36(33)40(54)29-19-10-21-31(35(29)39(30)53)45-41(55)24-12-3-1-4-13-24/h1-23H,(H,45,55)(H2,46,47,48,49,50)

InChI Key

HODFFUYCJXEUAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)OC9=CC=CC=C9

Origin of Product

United States

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